Application Summary: 3-T-Butyl-5-chlorotoluene can be produced by the chlorination of toluene.
Methods of Application: The process involves the use of ionic liquids with [BMIM], [Et 3 NH], and [BPy] cations and Al n Cl −3n+1, Zn n Cl −2n+1, and Cu n Cl −n+1 anions as catalysts for the chlorination of toluene with Cl 2.
Results or Outcomes: The outcome of this process is the production of 3-T-Butyl-5-chlorotoluene.
Scientific Field: Chemical Engineering
Application Summary: 3-T-Butyl-5-chlorotoluene could be used in thermophysical property datafiles for process simulators, such as Aspen Plus.
Methods of Application: The specific methods would depend on the particular process being simulated. This could involve various chemical reactions under controlled conditions.
Results or Outcomes: The result is the production of accurate simulations, which can be used in the design and optimization of chemical processes.
Scientific Field: Physical Chemistry
Application Summary: 3-T-Butyl-5-chlorotoluene could be used in the study of free radicals thermodynamic data for oxidation, combustion, and thermal cracking kinetics.
Methods of Application: The specific methods would depend on the particular study being conducted. This could involve various chemical reactions under controlled conditions.
Results or Outcomes: The result is the production of valuable thermodynamic data, which can be used in the study of chemical kinetics.
Scientific Field: Quantum Chemistry
Application Summary: 3-T-Butyl-5-chlorotoluene could be used in quantum tools for IR spectra interpretation.
Methods of Application: The specific methods would depend on the particular study being conducted. This could involve various spectroscopic techniques under controlled conditions.
Results or Outcomes: The result is the production of valuable spectroscopic data, which can be used in the interpretation of IR spectra.
3-T-Butyl-5-chlorotoluene is an organochlorine compound characterized by a toluene backbone substituted with a tert-butyl group and a chlorine atom. Its chemical formula is C10H13Cl, and it features a tert-butyl group at the 3-position and a chlorine atom at the 5-position of the aromatic ring. This compound is typically a colorless to pale yellow liquid, exhibiting properties common to chlorinated aromatic compounds, such as volatility and moderate solubility in organic solvents.
As information on 3-TB-5-Cl is limited, it is advisable to handle it with caution assuming similar properties to other chloroaromatic compounds. Potential hazards include:
The synthesis of 3-T-Butyl-5-chlorotoluene can be achieved through several methods:
Studies on similar compounds indicate that 3-T-Butyl-5-chlorotoluene may exhibit significant interactions with various solvents and biological systems. For instance, its interactions with alcohols can lead to hydrogen bonding phenomena that affect solubility and reactivity.
Hydrogen bonding interactions between chlorinated toluenes and alkanols have been documented, suggesting that such interactions could influence their behavior in mixed solvent systems .
Compound | Structure Features |
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Wikipedia
1-tert-Butyl-3-chloro-5-methylbenzene
Dates
Modify: 2023-08-15
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